N-[4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]benzamide
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Description
Scientific Research Applications
Synthesis and Biological Activity
Antinociceptive and Anti-inflammatory Properties : Research has delved into the synthesis and evaluation of thiazolopyrimidine derivatives, highlighting their significant antinociceptive and anti-inflammatory activities. These studies have contributed to understanding the compound's pharmacological effects and potential therapeutic applications in pain management and inflammation control (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antifungal Activity : Synthesized derivatives have been tested for their antifungal properties, showing varying levels of activity. This research extends the compound's potential utility in addressing fungal infections (Saeed, Zaman, Jamil, & Mirza, 2008).
Anticancer Evaluation : Studies have also focused on the anticancer properties of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent activity against various cancer cell lines. These findings suggest the compound's potential in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Leukotriene B4 Inhibitory Activity : Another avenue of research has explored the compound's role in inhibiting leukotriene B4, a mediator involved in inflammatory responses, showcasing its potential in treating diseases characterized by inflammation (Sakata, Kuramoto, Ando, Yamaguchi, Kawasaki, Kunitomo, Yokomizo, & Ohishi, 2007).
Antiepileptic Properties : Novel thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives related to the compound have been synthesized and shown to possess antiepileptic activity, offering insights into new treatments for epilepsy (Karthick, Selvam, Palanirajan, & Ramu, 2016).
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c22-17-10-8-15(9-11-17)19-14-27-21(24(19)13-18-7-4-12-26-18)23-20(25)16-5-2-1-3-6-16/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZINUIDQUJWTCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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